(E)-7-allyl-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound with potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 354.37 g/mol. This compound is classified as a purine derivative, which is significant in various biological processes and pharmaceutical applications.
The synthesis of (E)-7-allyl-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions that include the formation of the purine core followed by functionalization at the hydrazine and allyl positions.
The molecular structure of (E)-7-allyl-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione features several notable characteristics:
CN1C=NC(=N1C(=O)N(C2=C(N=C(N2)C=C)C=C(C)C)C)C
XBDZIIDIKBKLMY-VCHYOVAHSA-N
The structure includes a purine ring system with substituents that enhance its biological activity.
(E)-7-allyl-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions due to its functional groups:
The mechanism of action for (E)-7-allyl-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is primarily related to its interaction with biological targets:
(E)-7-allyl-1,3-dimethyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione has various scientific uses:
This compound represents a significant area of interest in synthetic organic chemistry and pharmacology due to its complex structure and potential therapeutic applications.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: